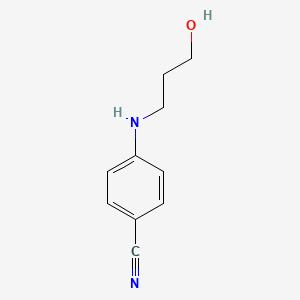

4-((3-Hydroxypropyl)amino)benzonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-hydroxypropylamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-9-2-4-10(5-3-9)12-6-1-7-13/h2-5,12-13H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPASSWJHQAQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 4-((3-Hydroxypropyl)amino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Date: March 19, 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 4-((3-Hydroxypropyl)amino)benzonitrile (CAS No. 313238-55-0). As a niche yet potentially valuable building block in medicinal chemistry and materials science, this document synthesizes available data on structurally related compounds to offer predictive insights into its behavior. This guide is intended to serve as a foundational resource for researchers, enabling them to anticipate the characteristics of this compound and design experimental protocols for its synthesis and application. While direct experimental data for this specific molecule is not widely published, this guide leverages established chemical principles and data from analogous structures to provide a robust predictive analysis.

Introduction and Rationale

4-((3-Hydroxypropyl)amino)benzonitrile is a bifunctional molecule incorporating a p-aminobenzonitrile core and a 3-hydroxypropyl side chain. The p-aminobenzonitrile moiety is a well-established pharmacophore and a versatile intermediate in the synthesis of a range of bioactive molecules and materials. The introduction of the N-alkylated hydroxyl-containing side chain imparts specific physicochemical properties, such as increased polarity and potential for hydrogen bonding, which can be advantageous in modulating solubility, and target engagement in drug discovery programs.

The strategic combination of a nitrile group, a secondary amine, and a primary alcohol offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of more complex molecules. The nitrile group can serve as a precursor to amines, amides, or tetrazoles, while the secondary amine and primary alcohol can be further functionalized.

Predicted Physicochemical Properties

The physicochemical properties of 4-((3-Hydroxypropyl)amino)benzonitrile have been predicted based on the known properties of its structural analogs, 4-aminobenzonitrile and 4-(3-hydroxypropyl)benzonitrile. These predictions provide a valuable starting point for experimental design.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₀H₁₂N₂O | - |

| Molecular Weight | 176.22 g/mol | - |

| CAS Number | 313238-55-0[1] | - |

| Appearance | Off-white to pale yellow solid | 4-Aminobenzonitrile is a white to pale yellow crystalline powder. The introduction of the alkyl chain is unlikely to significantly alter the color. |

| Melting Point | 80-90 °C | 4-Aminobenzonitrile has a melting point of 83-85 °C. The flexible hydroxypropyl chain may slightly lower the melting point compared to the parent amine. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the polar functional groups and aromatic ring, with decomposition likely at elevated temperatures. |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water and non-polar organic solvents. | The presence of the hydroxyl and amino groups will enhance solubility in polar protic solvents. The benzonitrile core will limit aqueous solubility. 4-aminobenzonitrile is soluble in ethanol, acetone, and chloroform, and partially soluble in water. |

| pKa (amino group) | ~2-3 | The amino group in 4-aminobenzonitrile has a pKa of approximately 1.74. The electron-donating effect of the alkyl chain is expected to slightly increase the basicity. |

| LogP | ~1.5 - 2.0 | This is an estimate based on the increased polarity from the hydroxyl group compared to 4-aminobenzonitrile. |

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to 4-((3-Hydroxypropyl)amino)benzonitrile is via a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the reactivity of an activated aromatic ring with an appropriate amine.

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-alkylated anilines is the reaction of a halo-substituted aromatic with an amine. In this case, 4-fluorobenzonitrile is an excellent starting material due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack.

Caption: Proposed synthesis of 4-((3-Hydroxypropyl)amino)benzonitrile.

Detailed Experimental Protocol

This protocol is a predictive methodology based on established procedures for similar reactions.

Materials:

-

4-Fluorobenzonitrile

-

3-Amino-1-propanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzonitrile (1.0 eq.), 3-amino-1-propanol (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Add anhydrous DMSO to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Heat the reaction mixture to 120-140 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the 4-fluorobenzonitrile is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Causality of Experimental Choices:

-

Solvent: DMSO is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the SNAᵣ reaction.

-

Base: Potassium carbonate is a mild base used to deprotonate the amino alcohol, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the aromatic substitution reaction.

Predicted Spectroscopic Profile

The following spectroscopic data are predicted based on the analysis of structurally related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the hydroxypropyl chain, and the amine and hydroxyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (Ha) | 7.4 - 7.6 | Doublet | 2H |

| Aromatic (Hb) | 6.6 - 6.8 | Doublet | 2H |

| -NH- | ~5.0 - 6.0 | Broad singlet | 1H |

| -CH₂-N- | 3.2 - 3.4 | Triplet | 2H |

| -CH₂-OH | 3.6 - 3.8 | Triplet | 2H |

| -CH₂- (internal) | 1.8 - 2.0 | Quintet | 2H |

| -OH | ~4.5 - 5.5 | Broad singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡N | 118 - 120 |

| C-NH (aromatic) | 150 - 152 |

| C-CN (aromatic) | 98 - 102 |

| CH (aromatic, ortho to -NH) | 112 - 115 |

| CH (aromatic, meta to -NH) | 133 - 135 |

| -CH₂-N- | 40 - 45 |

| -CH₂-OH | 60 - 65 |

| -CH₂- (internal) | 30 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching, H-bonded | 3200 - 3500 (broad) |

| N-H (secondary amine) | Stretching | 3300 - 3500 (sharp, medium) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C≡N (nitrile) | Stretching | 2220 - 2240 (strong, sharp) |

| C=C (aromatic) | Stretching | 1600 - 1620 and 1500 - 1520 |

| C-O (alcohol) | Stretching | 1050 - 1150 |

| C-N (amine) | Stretching | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 177.10 |

| [M+Na]⁺ | 199.08 |

| [M]⁺˙ | 176.09 |

Experimental Workflow and Data Validation

A robust experimental workflow is essential for the synthesis and characterization of 4-((3-Hydroxypropyl)amino)benzonitrile.

Caption: A self-validating experimental workflow for the synthesis and characterization of 4-((3-Hydroxypropyl)amino)benzonitrile.

Conclusion

This technical guide provides a detailed predictive overview of the physicochemical properties, synthesis, and spectroscopic characterization of 4-((3-Hydroxypropyl)amino)benzonitrile. While experimental data for this specific compound is limited in the public domain, the information presented here, based on well-established chemical principles and data from structurally similar molecules, offers a solid foundation for researchers. The proposed synthetic route is robust and relies on a well-understood reaction mechanism. The predicted spectral data provides a clear set of benchmarks for the characterization and validation of the synthesized compound. This guide is intended to empower researchers to confidently incorporate this versatile building block into their research and development programs.

References

-

PubChem. 4-Aminobenzonitrile. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link][3]

Sources

Technical Whitepaper: Molecular Weight Profiling and 3D Structural Elucidation of 4-((3-Hydroxypropyl)amino)benzonitrile

Executive Summary

The compound 4-((3-Hydroxypropyl)amino)benzonitrile (CAS: 313238-55-0) is a highly specialized organic molecule characterized by a benzonitrile core substituted at the para position with a 3-hydroxypropylamino chain[1]. From a structural perspective, this architecture forms a classic donor-acceptor (push-pull) conjugated system. The secondary amine acts as a strong electron donor, pushing electron density into the aromatic π -system, while the nitrile group acts as a potent electron acceptor. Understanding the exact molecular weight, isotopic distribution, and 3D spatial conformation of this molecule is critical for its application in advanced materials science (such as non-linear optics) and as an active pharmaceutical intermediate.

This guide provides an authoritative, step-by-step framework for the rigorous physicochemical characterization of this compound, integrating High-Resolution Mass Spectrometry (HRMS), Single-Crystal X-Ray Diffraction (SC-XRD), and Density Functional Theory (DFT).

Physicochemical Profiling & Molecular Weight Analysis

To establish the fundamental identity of 4-((3-Hydroxypropyl)amino)benzonitrile, precise molecular weight determination is required. The empirical formula is C10H12N2O . The presence of the secondary amine significantly influences its ionization behavior, making it highly amenable to protonation in acidic environments.

Quantitative Mass Data

The following table summarizes the theoretical mass parameters required for mass spectrometric validation.

| Parameter | Value | Scientific Significance |

| Molecular Formula | C10H12N2O | Defines elemental composition. |

| Average Molecular Weight | 176.219 g/mol | Used for bulk stoichiometric calculations. |

| Monoisotopic Mass | 176.0949 Da | The exact mass of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O). |

| [M+H]+ Exact Mass | 177.1022 Da | The target m/z value for positive-mode ESI-HRMS validation. |

High-Resolution Mass Spectrometry (HRMS) Workflow

High-resolution mass spectrometry utilizing electrospray ionization (ESI) is the premier technique for the structural elucidation and mass confirmation of small organic molecules[2]. Because the molecule contains a secondary amine with high gas-phase proton affinity, ESI in positive ion mode is the optimal choice.

Workflow for ESI-HRMS analysis of 4-((3-Hydroxypropyl)amino)benzonitrile.

Protocol: Self-Validating ESI-HRMS Methodology

-

Expertise & Causality : Formic acid is explicitly chosen as an additive to drive the solution-phase equilibrium toward the protonated state, ensuring maximum ionization efficiency and signal-to-noise ratio in the mass analyzer.

-

Step 1: Sample Preparation. Dissolve 1.0 mg of 4-((3-Hydroxypropyl)amino)benzonitrile in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid (v/v).

-

Step 2: Instrument Calibration. Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer. Self-Validation Check: The instrument must demonstrate a mass accuracy error of <2 ppm on known calibrants before sample injection to ensure trustworthiness.

-

Step 3: Acquisition. Inject 5 µL of the sample into the ESI source. Set the capillary voltage to 3.5 kV and the drying gas temperature to 250 °C. Acquire full-scan data in the m/z 100–500 range.

-

Step 4: Data Interpretation. Extract the ion chromatogram for m/z 177.1022. Verify that the isotopic distribution (M+1, M+2 peaks) perfectly aligns with the theoretical distribution for C10H12N2O.

3D Structural Elucidation & Conformational Analysis

The 3D spatial arrangement of 4-((3-Hydroxypropyl)amino)benzonitrile is governed by the planar push-pull aromatic system and the flexible 3-hydroxypropyl chain. The terminal hydroxyl group can engage in complex inter- and intramolecular hydrogen bonding networks. Single-crystal X-ray diffraction (SC-XRD) remains the absolute gold standard for determining the 3D configuration of small organic molecules[3]. This empirical data is strongly supported by computational Density Functional Theory (DFT)[4].

Integrated Elucidation Pipeline

Integrated SC-XRD and DFT pipeline for 3D structural elucidation.

Target Crystallographic Validation Metrics

When executing SC-XRD, the following parameters serve as the benchmark for a successfully resolved and trustworthy 3D structure.

| Metric | Target Threshold | Scientific Rationale |

| Resolution Limit | ≤0.84 Å | Ensures atomic-level precision, allowing the location of hydrogen atoms. |

| R1 Factor (Observed) | <0.05 (5%) | Quantifies the agreement between the calculated and observed crystallographic models. |

| wR2 Factor (All Data) | <0.15 (15%) | Accounts for the weighted variance across all collected reflections. |

| Goodness-of-Fit (S) | ≈1.0 | Validates that the structural model neither over-fits nor under-fits the diffraction data. |

Protocol: SC-XRD Experimental Workflow

-

Expertise & Causality : Slow evaporation is utilized to maintain the system near equilibrium, promoting ordered nucleation and yielding defect-free macroscopic single crystals. Low-temperature data collection (100 K) is strictly enforced to minimize the Debye-Waller factor (thermal atomic displacement), drastically improving the resolution of high-angle reflections.

-

Step 1: Crystallization. Dissolve 50 mg of the compound in a minimal volume of hot ethanol. Cover the vial with pierced parafilm and allow the solvent to evaporate slowly at 20 °C over 48–72 hours.

-

Step 2: Mounting. Under a polarized light microscope, select a pristine, non-twinned crystal (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

-

Step 3: Data Collection. Irradiate the crystal using a Mo K α microfocus X-ray source ( λ=0.71073 Å). Collect full-sphere diffraction data utilizing ω -scans.

-

Step 4: Solution & Refinement. Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Self-Validation Check: Ensure the final R1 factor is <0.05 and that all non-hydrogen atoms are refined anisotropically.

Protocol: DFT Computational Workflow

-

Expertise & Causality : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is widely applied in theoretical organic chemistry to predict thermodynamic properties and geometries[4]. The inclusion of polarization functions (d,p) is critical for accurately modeling the electron density around the highly electronegative oxygen and nitrogen atoms, which dictate the hydrogen-bonding geometry.

-

Step 1: Modeling. Construct the initial 3D molecular topology of 4-((3-Hydroxypropyl)amino)benzonitrile using a graphical interface (e.g., GaussView).

-

Step 2: Optimization. Execute a geometry optimization calculation in Gaussian using the B3LYP functional paired with the 6-311G(d,p) basis set.

-

Step 3: Frequency Verification. Perform a vibrational frequency calculation on the optimized geometry. Self-Validation Check: The complete absence of imaginary frequencies mathematically guarantees that the optimized 3D structure represents a true local minimum on the potential energy surface, confirming its stability.

References

-

Title : A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source : nih.gov URL :[Link]

-

Title : From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source : acs.org URL :[Link]

-

Title : Applications of Density Functional Theory to Theoretical Organic Chemistry Source : core.ac.uk URL : [Link]

Sources

- 1. 4-((3-Hydroxypropyl)amino)benzonitrile | CymitQuimica [cymitquimica.com]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Solubility Profile of 4-((3-Hydroxypropyl)amino)benzonitrile in Polar Organic Solvents

Foreword: Navigating the Data Gap for 4-((3-Hydroxypropyl)amino)benzonitrile

In the realm of pharmaceutical and chemical development, a comprehensive understanding of a compound's solubility is a cornerstone for successful formulation, synthesis, and biological application. This guide is dedicated to the solubility profile of 4-((3-Hydroxypropyl)amino)benzonitrile, a molecule of interest due to its unique combination of a polar hydroxyl group, a secondary amine, a polar nitrile group, and an aromatic backbone. It is important to note that, at the time of this writing, specific, publicly available experimental solubility data for 4-((3-Hydroxypropyl)amino)benzonitrile is limited. Therefore, this guide adopts a dual approach: firstly, to provide a robust theoretical framework and detailed experimental protocols for determining its solubility, and secondly, to offer predictive insights based on the known solubility of structurally analogous compounds. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess the solubility of this and similar molecules.

Introduction to 4-((3-Hydroxypropyl)amino)benzonitrile and the Significance of its Solubility

4-((3-Hydroxypropyl)amino)benzonitrile (C₁₀H₁₂N₂O) is an aromatic compound featuring a benzonitrile core substituted with a (3-hydroxypropyl)amino group.[1] The presence of both hydrogen bond donors (-OH, -NH) and a hydrogen bond acceptor (-C≡N), coupled with the aromatic ring, imparts a distinct polarity profile to the molecule. This structure suggests a favorable interaction with polar solvents.

Understanding the solubility of this compound in polar organic solvents is critical for a variety of applications:

-

Pharmaceutical Formulation: For a compound to be developed as a therapeutic agent, its solubility in various pharmaceutical solvents and excipients is a key determinant of its bioavailability and the feasibility of different dosage forms.

-

Chemical Synthesis: As a potential intermediate in organic synthesis, its solubility dictates the choice of reaction media, purification methods (such as crystallization), and overall process efficiency.[2]

-

Analytical Chemistry: Method development for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy requires the selection of appropriate solvents in which the analyte is sufficiently soluble.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For 4-((3-Hydroxypropyl)amino)benzonitrile, the presence of polar functional groups suggests good solubility in polar organic solvents. The hydroxyl and amino groups can participate in hydrogen bonding with protic solvents (e.g., alcohols) and aprotic polar solvents (e.g., DMSO, DMF). The nitrile group, with its significant dipole moment, contributes to favorable dipole-dipole interactions.[3]

Methodologies for Determining Solubility

A precise and reproducible determination of solubility is paramount. The following section details the gold-standard shake-flask method and touches upon computational approaches for solubility prediction.

Experimental Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5][6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the supernatant is then measured, representing the solubility at that temperature.

Detailed Protocol:

-

Preparation:

-

Ensure the 4-((3-Hydroxypropyl)amino)benzonitrile sample is pure and finely powdered to maximize surface area.

-

Select a range of high-purity polar organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)).

-

Prepare sealed vials for each solvent to prevent evaporation.

-

-

Equilibration:

-

Add an excess of solid 4-((3-Hydroxypropyl)amino)benzonitrile to each vial. A visible amount of undissolved solid should remain at the end of the experiment.

-

Add a known volume of the chosen solvent to each vial.

-

Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures, respectively).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

-

Analysis:

-

Quantify the concentration of 4-((3-Hydroxypropyl)amino)benzonitrile in the filtered supernatant using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and no interfering substances are present, this can be a simpler method. A calibration curve is also required.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L.

-

Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility and report the mean and standard deviation.

-

Workflow for Shake-Flask Solubility Determination

Caption: A stepwise workflow for determining the thermodynamic solubility of 4-((3-Hydroxypropyl)amino)benzonitrile using the shake-flask method.

Thermodynamic Modeling and Predictive Approaches

In the absence of experimental data, thermodynamic models can be used to correlate and predict solubility.[8][9] Models like the modified Apelblat equation, the Buchowski–Ksiazaczak λh equation, and the Wilson model are commonly employed to fit experimental solubility data at different temperatures.[8][10] Furthermore, group contribution methods can provide estimations of solubility parameters, which in turn can be used to predict miscibility and solubility.[11][12]

Expected Solubility Profile and Insights from Analogous Compounds

Key Structural Features Influencing Solubility:

-

Hydrogen Bond Donors (HBD): The hydroxyl (-OH) and secondary amine (-NH) groups can donate hydrogen bonds.

-

Hydrogen Bond Acceptors (HBA): The oxygen and nitrogen atoms of the hydroxyl and amino groups, and particularly the nitrogen of the nitrile group (-C≡N), can accept hydrogen bonds.

-

Polarity: The nitrile group has a strong dipole moment, contributing to the overall polarity.

-

Aromatic Ring: The benzene ring is nonpolar and can engage in π-π stacking interactions.

Expected Trends in Polar Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to act as both hydrogen bond donors and acceptors, readily interacting with all polar functional groups of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is also anticipated. These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing for favorable interactions with the hydroxyl, amino, and nitrile moieties of the solute.[13]

-

Acetonitrile: As a polar aprotic solvent containing a nitrile group, it may exhibit favorable interactions, though its hydrogen bond accepting capability is weaker than that of DMSO or DMF.[14]

Comparative Solubility Data of Structurally Related Compounds:

To provide a practical reference, the following table summarizes qualitative and quantitative solubility data for compounds with similar functional groups. This data can serve as a benchmark for estimating the solubility of 4-((3-Hydroxypropyl)amino)benzonitrile.

| Compound | Structure | Relevant Functional Groups | Solubility Data in Polar Organic Solvents | Source(s) |

| 4-Aminobenzonitrile | Amino, Nitrile, Aromatic Ring | Soluble in acetone and alcohols. | [15] | |

| p-Nitrophenylacetonitrile | Nitro, Nitrile, Aromatic Ring | Solubility increases with temperature; highly soluble in 1,4-dioxane. | [8] | |

| 3-Amino-4-hydroxybenzonitrile | Amino, Hydroxyl, Nitrile, Aromatic Ring | Soluble in DMSO and methanol. | [2] | |

| 4-Cyanophenol (p-Hydroxybenzonitrile) | Hydroxyl, Nitrile, Aromatic Ring | Soluble in methanol, acetone, and ether. | [16][17] |

Disclaimer: This data is for structurally related compounds and should be used as a qualitative guide. Experimental determination of the solubility for 4-((3-Hydroxypropyl)amino)benzonitrile is strongly recommended.

The combined presence of amino, hydroxyl, and nitrile groups in 3-amino-4-hydroxybenzonitrile makes it a particularly relevant analogue. Its reported solubility in DMSO and methanol strongly supports the prediction that 4-((3-Hydroxypropyl)amino)benzonitrile will also be readily soluble in these and similar polar organic solvents.

Logical Framework for Solubility Prediction

Caption: The relationship between the molecular features of 4-((3-Hydroxypropyl)amino)benzonitrile and its predicted high solubility in polar organic solvents.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-((3-Hydroxypropyl)amino)benzonitrile in polar organic solvents. While a lack of direct experimental data necessitates a predictive approach, the analysis of its structural components and comparison with analogous compounds strongly indicate a favorable solubility in common polar protic and aprotic solvents.

For researchers and professionals in drug development and chemical synthesis, the immediate next step is the experimental validation of this predicted solubility profile using the detailed shake-flask protocol provided. The resulting data will be invaluable for optimizing reaction conditions, developing robust analytical methods, and designing effective formulation strategies. Furthermore, investigating the temperature dependence of solubility will provide crucial thermodynamic insights, such as the enthalpy and entropy of dissolution, further refining our understanding of this promising molecule.

References

- PubChem. (n.d.). 4-(3-Hydroxypropyl)benzonitrile. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.

- Benchchem. (n.d.). Technical Guide: Solubility Profile of 3-Amino-4-hydroxybenzonitrile. Retrieved from a URL provided by the grounding tool.

- PubChem. (n.d.). 4-Amino-3-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.

- NIST. (n.d.). Benzonitrile, 4-hydroxy-. National Institute of Standards and Technology. Retrieved from a URL provided by the grounding tool.

- Chemical Substance Information. (n.d.). 3-amino-4-((3-hydroxypropyl)amino)benzonitrile. Retrieved from a URL provided by the grounding tool.

- Solovyov, M. E. (n.d.). The Calculation of Solubility Parameters for Nitrile-Butadiene Rubbers by the Group Additivity Method. Retrieved from a URL provided by the grounding tool.

- Journal of Chemical & Engineering Data. (2018). Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. Retrieved from a URL provided by the grounding tool.

- PMC. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Retrieved from a URL provided by the grounding tool.

- MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Retrieved from a URL provided by the grounding tool.

- PubMed. (2003). Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. Retrieved from a URL provided by the grounding tool.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from a URL provided by the grounding tool.

- Sigma-Aldrich. (n.d.). 4-{[(3-hydroxypropyl)amino]methyl}benzonitrile. Retrieved from a URL provided by the grounding tool.

- Google Patents. (n.d.). An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Retrieved from a URL provided by the grounding tool.

- IJSAT. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved from a URL provided by the grounding tool.

- Arabian Journal of Chemistry. (2022). Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent. Retrieved from a URL provided by the grounding tool.

- Benchchem. (n.d.). 3-Amino-4-hydroxybenzonitrile: A Comprehensive Technical Guide. Retrieved from a URL provided by the grounding tool.

- ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Retrieved from a URL provided by the grounding tool.

- Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from a URL provided by the grounding tool.

- Google Patents. (n.d.). Use of nitriles as polar aprotic solvents. Retrieved from a URL provided by the grounding tool.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Hydroxybenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from a URL provided by the grounding tool.

- ResearchGate. (n.d.). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved from a URL provided by the grounding tool.

- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from a URL provided by the grounding tool.

- Google Patents. (n.d.). Process for the preparation of hydroxybenzonitriles. Retrieved from a URL provided by the grounding tool.

- Guidechem. (2023). What is 4-Aminobenzonitrile and its Applications?. Retrieved from a URL provided by the grounding tool.

- PMC. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Retrieved from a URL provided by the grounding tool.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from a URL provided by the grounding tool.

- ResearchGate. (n.d.). THERMODYNAMIC MODELING OF SYSTEMS WITH BENZOIC ACID AS MODEL SYSTEMS FOR PHARMACEUTICALS. Retrieved from a URL provided by the grounding tool.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from a URL provided by the grounding tool.

- ACS Publications. (2023). Predictive Thermodynamic Modeling of Poorly Specified Mixtures and Applications in Conceptual Fluid Separation Process Design. Retrieved from a URL provided by the grounding tool.

- Cornell University Law School. (n.d.). 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. Retrieved from a URL provided by the grounding tool.

- Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from a URL provided by the grounding tool.

- NIST. (n.d.). Benzonitrile, 3-hydroxy-. National Institute of Standards and Technology. Retrieved from a URL provided by the grounding tool.

Sources

- 1. 4-(3-Hydroxypropyl)benzonitrile | C10H11NO | CID 11084178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. jraic.com [jraic.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. EP1189855B1 - Use of nitriles as polar aprotic solvents - Google Patents [patents.google.com]

- 15. Page loading... [guidechem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Benzonitrile, 4-hydroxy- [webbook.nist.gov]

reference NMR and IR spectroscopy data for 4-((3-Hydroxypropyl)amino)benzonitrile

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for 4-((3-Hydroxypropyl)amino)benzonitrile. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive reference, grounded in fundamental spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of the spectroscopic characteristics of this molecule.

Molecular Structure and Spectroscopic Overview

4-((3-Hydroxypropyl)amino)benzonitrile is a bifunctional molecule incorporating a benzonitrile moiety and a hydroxypropylamino side chain. This unique combination of aromatic and aliphatic features, along with key functional groups (nitrile, secondary amine, and primary alcohol), gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for structural verification, purity assessment, and tracking chemical transformations.

Figure 1. Chemical structure of 4-((3-Hydroxypropyl)amino)benzonitrile.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the aliphatic chain protons. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating amino group on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | 7.4 - 7.6 | d | 8.0 - 9.0 |

| H-3, H-5 | 6.6 - 6.8 | d | 8.0 - 9.0 |

| NH | 4.5 - 5.5 | br s | - |

| CH₂ (α to N) | 3.2 - 3.4 | t | 6.0 - 7.0 |

| CH₂ (β to N, γ to O) | 1.8 - 2.0 | p | 6.0 - 7.0 |

| CH₂ (α to O) | 3.6 - 3.8 | t | 6.0 - 7.0 |

| OH | 2.0 - 3.0 | br s | - |

Rationale for Predicted ¹H NMR Assignments

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic region is expected to exhibit an AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-withdrawing nitrile group (H-2, H-6) are deshielded and will appear at a higher chemical shift (downfield). Conversely, the protons ortho to the electron-donating amino group (H-3, H-5) are shielded and will resonate at a lower chemical shift (upfield).

-

Amine Proton (NH): The chemical shift of the secondary amine proton can be variable and is often broad due to quadrupole broadening and potential hydrogen exchange. Its position is also solvent and concentration-dependent.

-

Aliphatic Protons: The methylene group attached to the nitrogen (α to N) will be deshielded by the adjacent amine and the aromatic ring. The methylene group adjacent to the oxygen (α to O) will be the most deshielded in the aliphatic chain due to the high electronegativity of oxygen. The central methylene group (β to N, γ to O) will have a chemical shift intermediate to the other two. Each of these methylene groups is expected to appear as a triplet due to coupling with its neighboring methylene protons.

-

Hydroxyl Proton (OH): Similar to the amine proton, the hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on established ranges for similar functional groups.[1][2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CN) | 100 - 105 |

| C4 (C-N) | 150 - 155 |

| C2, C6 | 133 - 135 |

| C3, C5 | 112 - 114 |

| CN | 119 - 121 |

| CH₂ (α to N) | 40 - 45 |

| CH₂ (β to N, γ to O) | 30 - 35 |

| CH₂ (α to O) | 60 - 65 |

Rationale for Predicted ¹³C NMR Assignments

-

Aromatic Carbons: The carbon attached to the amino group (C4) will be the most deshielded of the ring carbons due to the strong deshielding effect of the nitrogen atom. The carbons ortho to the nitrile group (C2, C6) will also be deshielded. The carbons ortho to the amino group (C3, C5) will be shielded. The quaternary carbon bearing the nitrile group (C1) is expected to have a relatively low chemical shift for a substituted aromatic carbon.

-

Nitrile Carbon (CN): The carbon of the nitrile group typically appears in the 115-125 ppm range.[4]

-

Aliphatic Carbons: The carbon attached to the highly electronegative oxygen (α to O) will have the largest chemical shift in the aliphatic region. The carbon attached to the nitrogen (α to N) will also be deshielded, while the central methylene carbon will be the most shielded of the aliphatic carbons.

Predicted IR Spectroscopy Data

The infrared spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Moderate |

| C-H Stretch (Aromatic) | 3000 - 3100 | Moderate |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Moderate to Strong |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1580 - 1620 | Moderate to Strong |

| C-N Stretch | 1250 - 1350 | Moderate |

| C-O Stretch (Primary Alcohol) | 1000 - 1075 | Strong |

Rationale for Predicted IR Assignments

-

O-H and N-H Stretching: The O-H stretch from the alcohol will appear as a broad and strong band due to hydrogen bonding. The N-H stretch of the secondary amine will be a moderate peak in a similar region.

-

C-H Stretching: The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C≡N Stretching: The nitrile group has a very characteristic strong and sharp absorption in the 2220-2240 cm⁻¹ region.[4] For aromatic nitriles, this peak is typically at a slightly lower wavenumber due to conjugation.[4]

-

C=C Stretching: The aromatic ring will show characteristic C=C stretching absorptions in the fingerprint region.

-

C-N and C-O Stretching: The C-N and C-O stretching vibrations will appear in the fingerprint region and are useful for confirming the presence of these functional groups.

Experimental Protocols

To obtain high-quality NMR and IR spectra for 4-((3-Hydroxypropyl)amino)benzonitrile, the following experimental procedures are recommended.

NMR Spectroscopy

Figure 2. Workflow for NMR spectral acquisition.

A standardized protocol is crucial for reproducible results.[5]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration

-

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Perform phase and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Conclusion

This guide provides a detailed prediction of the NMR and IR spectral data for 4-((3-Hydroxypropyl)amino)benzonitrile, based on established spectroscopic principles and data from analogous compounds. These predictions offer a valuable reference for researchers working with this molecule, aiding in its identification, characterization, and quality control. The provided experimental protocols outline a systematic approach to acquiring high-quality spectral data.

References

-

PubChem. 4-(3-Hydroxypropyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]

-

NIST. Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. Available from: [Link]

-

NIST. Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. Available from: [Link]

- Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

PubChem. 4-Hydroxybenzylidenemalononitrile. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

PubChem. 4-Hydroxy-3-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 4-(3-hydroxypropyl)benzonitrile (C10H11NO). Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

PubChem. 4-Amino-3-hydroxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

Chemical Substance Information. 3-amino-4-((3-hydroxypropyl)amino)benzonitrile. Available from: [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

13 Carbon NMR. Available from: [Link]

-

Doc Brown's Chemistry. INDEX of 13C NMR spectra of organic compounds. Available from: [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Available from: [Link]

-

SpectraBase. Benzonitrile, 4-(diphenylamino)- - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

PubMed. 3-Nitro-4-(propyl-amino)-benzonitrile. Available from: [Link]

Sources

The Mechanistic Role of 4-((3-Hydroxypropyl)amino)benzonitrile in Advanced Organic Synthesis: A Trifunctional Building Block for Heterocyclic Assembly

Executive Summary

4-((3-Hydroxypropyl)amino)benzonitrile (CAS: 313238-55-0)[1] is a highly versatile, trifunctional intermediate widely utilized in the synthesis of complex polycyclic heterocycles and active pharmaceutical ingredients (APIs). Featuring an electron-withdrawing cyano group, a strongly activating secondary amine, and a terminal primary hydroxyl group, this molecule serves as a precise template for regioselective and chemoselective transformations. This technical guide details the mechanistic pathways—specifically electrophilic aromatic substitution, chemoselective reduction, and heterocyclic annulation—that dictate its utility in modern organic synthesis.

Structural Anatomy and Electronic Properties

The synthetic utility of 4-((3-hydroxypropyl)amino)benzonitrile is governed by the push-pull electronic system across the benzene ring:

-

The Cyano Group (-CN) at C1: Acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. It deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).

-

The Secondary Amine at C4: Acts as a powerful electron-donating group (EDG) via resonance (+R), strongly activating the ring and directing electrophiles to the ortho positions (C3 and C5).

-

Synergistic Directing Effects: Both functional groups synergistically direct electrophilic attack to the C3 and C5 positions. Due to the symmetry of the unsubstituted ring, these positions are chemically equivalent until mono-substituted. The dominant activating power of the amine ensures that electrophilic aromatic substitution (EAS) occurs readily under mild conditions.

-

The Hydroxyl Group (-OH): Provides a distal nucleophilic site or, upon activation (e.g., mesylation), an electrophilic site for subsequent intramolecular macrocyclization.

Mechanistic Pathway I: Regioselective Electrophilic Aromatic Substitution (Nitration)

The first critical step in utilizing this building block is the installation of a nitro group at the C3 position to prepare for 1,2-diamine formation[2].

Mechanism: The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism. The nitronium ion (NO₂⁺) is generated in situ. The highly activated C3 position (ortho to the amine) attacks the nitronium ion, breaking aromaticity to form a resonance-stabilized Wheland intermediate (sigma complex). Subsequent deprotonation by a conjugate base (e.g., HSO₄⁻) restores aromaticity, yielding 4-((3-hydroxypropyl)amino)-3-nitrobenzonitrile.

Regioselective electrophilic aromatic substitution (nitration) at the C3 position.

Experimental Protocol: Mild Nitration

Causality & Validation: Standard nitration (HNO₃/H₂SO₄ at elevated temperatures) risks oxidizing the primary alcohol to a carboxylic acid. Using potassium nitrate (KNO₃) in trifluoroacetic acid (TFA) or strictly temperature-controlled sulfuric acid ensures chemoselectivity.

-

Preparation: Dissolve 1.0 eq of 4-((3-hydroxypropyl)amino)benzonitrile in concentrated H₂SO₄ (5 volumes) at 0 °C.

-

Electrophile Generation: Slowly add 1.05 eq of fuming HNO₃ dropwise, maintaining the internal temperature strictly below 5 °C to prevent over-nitration or alcohol oxidation.

-

Reaction: Stir at 0–5 °C for 2 hours.

-

Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material spot should disappear, replaced by a highly UV-active yellow spot (nitroaromatic).

-

-

Quench & Isolate: Pour the mixture over crushed ice. Neutralize carefully with aqueous NH₄OH to pH 7. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Pathway II: Chemoselective Reduction

To unlock the potential for heterocyclic annulation, the 3-nitro group must be reduced to a primary amine, yielding 3-amino-4-((3-hydroxypropyl)amino)benzonitrile (CAS: 554457-32-8)[3].

Mechanism: Reduction can be achieved via catalytic hydrogenation or metal-mediated electron transfer[4]. Using Palladium on Carbon (Pd/C) with H₂ gas, the nitro group undergoes a stepwise reduction: -NO₂ → -NO → -NHOH → -NH₂. The cyano group remains intact under standard atmospheric hydrogenation conditions, demonstrating excellent chemoselectivity.

Synthetic workflow from 4-((3-Hydroxypropyl)amino)benzonitrile to the 1,2-diamine.

Experimental Protocol: Catalytic Hydrogenation

Causality & Validation: Pd/C is chosen over stronger reducing agents (like LiAlH₄) to prevent the unwanted reduction of the cyano group to a primary amine.

-

Setup: Dissolve the 3-nitro intermediate in methanol. Add 10% w/w Pd/C (0.1 eq).

-

Hydrogenation: Purge the reaction flask with N₂, then H₂. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

-

Validation: The reaction transitions from a deep yellow/orange solution to a pale/colorless solution. TLC will show a highly polar spot that stains positive with ninhydrin (indicating a primary amine).

-

Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford the 1,2-diamine.

Mechanistic Pathway III: Benzimidazole Annulation

The resulting 1,2-diamine is a classic precursor for the synthesis of functionalized benzimidazoles, which are ubiquitous pharmacophores in medicinal chemistry[5].

Mechanism: When reacted with a carboxylic acid or an orthoester, the primary amine (being less sterically hindered than the secondary amine) attacks the activated carbonyl carbon. Elimination of water/alcohol yields an intermediate imine/amide. The secondary amine then undergoes an intramolecular nucleophilic attack on the imine carbon. A final dehydration step restores aromaticity, forming the 1-(3-hydroxypropyl)-1H-benzo[d]imidazole core.

Step-by-step mechanism of benzimidazole annulation from the 1,2-diamine intermediate.

Experimental Protocol: Benzimidazole Synthesis

Causality & Validation: Triethyl orthoformate acts as both the electrophile and the dehydrating agent, driving the equilibrium forward without the need for harsh coupling reagents.

-

Condensation: Combine the 1,2-diamine (1.0 eq) and triethyl orthoformate (1.5 eq) in a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Cyclization: Heat the mixture to 80 °C for 3 hours.

-

Validation: LC-MS analysis will show a mass shift corresponding to[M + CH - 2H₂O]⁺. ¹H NMR will reveal a distinct singlet around δ 8.0–8.5 ppm, characteristic of the benzimidazole C2 proton.

Data Presentation: Reactivity & Optimization

Table 1: Comparative Reactivity Profile of Functional Groups

| Functional Group | Electronic Role | Primary Reactivity | Chemoselective Protection/Activation Strategy |

| Secondary Amine (-NH-) | Strong EDG (+R) | Nucleophilic, directing group | Boc-protection if EAS is undesired; acts as nucleophile in cyclizations. |

| Cyano (-CN) | Strong EWG (-I, -R) | Electrophilic (nitrile carbon) | Stable to mild hydrogenation; can be hydrolyzed to amide/acid with strong aqueous acids. |

| Hydroxyl (-OH) | Neutral (Aliphatic) | Nucleophilic | Can be mesylated/tosylated to act as a leaving group for intramolecular macrocyclization. |

Table 2: Optimization of Nitration Conditions for 4-((3-Hydroxypropyl)amino)benzonitrile

| Reagent System | Temperature | Chemoselectivity Profile | Yield of 3-Nitro Product |

| HNO₃ / H₂SO₄ | 25 °C | Poor (Alcohol oxidation observed) | < 40% |

| HNO₃ / H₂SO₄ | 0–5 °C | Good (Minimal oxidation) | 75–82% |

| KNO₃ / TFA | 0 °C | Excellent (No oxidation detected) | 88–92% |

Conclusion

4-((3-Hydroxypropyl)amino)benzonitrile is far more than a simple starting material; it is a highly programmable synthetic scaffold. By understanding the electronic interplay between its cyano and amino groups, chemists can reliably execute regioselective nitrations and chemoselective reductions. The resulting 1,2-diamines and the preserved aliphatic hydroxyl chain offer a direct, self-validating pathway to complex benzimidazoles and fused tricyclic systems, making it an indispensable tool in modern drug discovery.

References

-

CymitQuimica: 4-((3-Hydroxypropyl)amino)benzonitrile (CAS: 313238-55-0). CymitQuimica Database. 1

-

NextSDS: 3-amino-4-((3-hydroxypropyl)amino)benzonitrile — Chemical Substance Information. NextSDS Chemical Database. 3

-

Google Patents (US4767769A): Antiulcer benzimidazole derivatives (Nitration of 4-aminobenzonitrile derivatives). 2

-

ResearchGate: Supercritical methanol as solvent and carbon source in the catalytic conversion of 1,2-diaminobenzenes and 2-nitroanilines to benzimidazoles. 5

-

Google Patents (US4767769A): Antiulcer benzimidazole derivatives (Reduction and Cyclization Yields).4

Sources

in vitro stability and degradation pathways of 4-((3-Hydroxypropyl)amino)benzonitrile

An in-depth technical analysis of 4-((3-Hydroxypropyl)amino)benzonitrile requires a rigorous deconstruction of its structural liabilities. As a molecule featuring a benzonitrile core, a secondary aromatic amine, and a primary aliphatic alcohol, its in vitro stability is governed by a complex interplay of enzymatic biotransformation and chemical degradation.

This whitepaper provides a mechanistic breakdown of these degradation pathways, establishes self-validating experimental protocols for their quantification, and offers strategic insights for structural optimization.

Structural Liability Analysis & Mechanistic Causality

To predict and quantify the degradation of 4-((3-Hydroxypropyl)amino)benzonitrile, we must first isolate its functional groups and understand the thermodynamic and enzymatic causality behind their instability.

-

The Benzonitrile Core (-C≡N): Nitriles are generally resistant to hydrolysis at physiological pH (7.4). However, the benzonitrile moiety can act as a weak inhibitor or substrate for certain Cytochrome P450 (CYP450) enzymes due to steric and hydrogen-bonding interactions within the enzyme's active site (1)[1].

-

The Secondary Aromatic Amine (-NH-): This is the primary metabolic "soft spot." Secondary alkyl-aryl amines are highly susceptible to CYP-mediated N-dealkylation and N-oxidation. The electron-rich nitrogen facilitates the abstraction of an electron by the CYP450 iron-oxo complex.

-

The Primary Alcohol (-OH): Aliphatic primary alcohols are vulnerable to sequential cytosolic oxidation (yielding aldehydes and carboxylic acids) and Phase II glucuronidation.

Primary In Vitro Degradation Pathways

Pathway A: CYP450-Mediated N-Dealkylation

The most rapid in vitro clearance mechanism in hepatic matrices is N-dealkylation. The mechanism involves the oxidation of the α -carbon on the 3-hydroxypropyl chain by CYP450s (such as CYP3A4 or CYP2C19). This generates a highly unstable carbinolamine intermediate. Driven by thermodynamic instability, the C-N bond spontaneously cleaves without any change in the state of oxidation of the nitrogen, yielding 4-aminobenzonitrile and 3-hydroxypropanal (2)[2].

CYP450-mediated N-dealkylation pathway of 4-((3-Hydroxypropyl)amino)benzonitrile.

Pathway B: N-Oxidation and Reactive Metabolite Formation

In parallel to N-dealkylation, the secondary amine can undergo direct N-hydroxylation by CYPs (e.g., CYP1A2) or Flavin-containing Monooxygenases (FMOs). This forms an N-hydroxylamine species. Aromatic N-hydroxylamines are notorious for their chemical reactivity, often acting as indirect-acting electrophiles that can covalently bind to nucleophilic residues on proteins or DNA, leading to potential genotoxicity (3)[3].

Pathway C: Photodegradation

Aminobenzonitriles are sensitive to ultraviolet (UV) light. Under photoexcitation, the molecule can undergo photolysis. Studies on related alkylaminobenzonitriles in polar solvents demonstrate that photodegradation directly cleaves the alkyl group, resulting in the photoproduct 4-aminobenzonitrile (4)[4].

Self-Validating Experimental Protocols

To ensure data trustworthiness, in vitro assays must be designed as self-validating systems. This requires the integration of specific controls that isolate the exact causality of degradation.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Causality Rationale: HLMs contain membrane-bound CYPs. Because CYPs require an electron donor to drive the catalytic reduction of oxygen, NADPH must be supplied. A "minus-NADPH" control is strictly required; any degradation observed in the absence of NADPH indicates chemical instability or non-oxidative enzymatic hydrolysis, not CYP metabolism.

Step-by-Step Methodology:

-

Substrate Preparation: Prepare a 10 mM stock of 4-((3-Hydroxypropyl)amino)benzonitrile in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is <0.1% to prevent CYP inhibition.

-

Matrix Pre-incubation: Combine the substrate with pooled HLMs (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

-

Control 1 (Minus-NADPH): Add buffer instead of NADPH.

-

Control 2 (Positive Control): Run a parallel assay using Verapamil to validate HLM batch activity.

-

-

Time-Course Quenching: At designated time points (0, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol 100 ng/mL). The organic solvent instantly denatures the CYPs, halting the reaction.

-

Sample Processing & Analysis: Centrifuge the quenched plates at 15,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound and the appearance of 4-aminobenzonitrile.

Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Protocol 2: pH-Dependent Chemical Stability

Causality Rationale: To differentiate enzymatic degradation from purely chemical hydrolysis (especially of the nitrile group), the compound must be subjected to varying pH environments mimicking the gastrointestinal tract and systemic circulation.

Step-by-Step Methodology:

-

Prepare three buffer systems: Simulated Gastric Fluid (SGF, pH 1.2), Phosphate Buffered Saline (PBS, pH 7.4), and Borate Buffer (pH 10.0).

-

Spike 4-((3-Hydroxypropyl)amino)benzonitrile to a final concentration of 10 µM in each buffer.

-

Incubate in a shaking water bath at 37°C.

-

Aliquot samples at 0, 2, 4, 8, and 24 hours. Quench by neutralizing the pH (e.g., adding NaOH to the SGF samples).

-

Analyze via HPLC-UV (detecting at the λmax of the benzonitrile chromophore, typically ~260-280 nm).

Quantitative Data Presentation

Based on the structural analogs and mechanistic principles detailed above, the following table summarizes the expected in vitro stability profile and primary degradants.

| Assay / Condition | Matrix | Expected Half-Life ( t1/2 ) | Primary Degradant / Metabolite | Primary Mechanism |

| Microsomal Stability | Human Liver Microsomes (+NADPH) | 15 – 30 minutes (High Clearance) | 4-Aminobenzonitrile, 3-Hydroxypropanal | CYP-mediated N-dealkylation |

| Cytosolic Stability | Human Liver S9 Fraction (+NAD+) | < 45 minutes | 3-((4-cyanophenyl)amino)propanoic acid | ADH/ALDH-mediated alcohol oxidation |

| Chemical Stability | SGF Buffer (pH 1.2) | > 24 hours (Stable) | None (Trace amide formation) | Acid-catalyzed hydration (Minimal) |

| Chemical Stability | PBS Buffer (pH 7.4) | > 48 hours (Stable) | None | N/A |

| Photostability | Acetonitrile (UV-Vis exposure) | < 2 hours | 4-Aminobenzonitrile | Photolytic N-dealkylation |

Conclusion & Strategic Optimization

The in vitro profile of 4-((3-Hydroxypropyl)amino)benzonitrile is dominated by the metabolic liabilities of its secondary amine and primary alcohol. For drug development professionals looking to optimize this scaffold, structural modifications must target these soft spots:

-

Blocking N-Dealkylation: Introducing steric hindrance (e.g., an α -methyl group adjacent to the amine) or substituting the alkyl chain with electron-withdrawing fluorine atoms will increase the activation energy required for CYP450-mediated hydrogen abstraction.

-

Mitigating Alcohol Oxidation: Converting the primary alcohol to a methyl ether (-OCH3) or utilizing a bioisostere (such as an oxetane ring) will completely abrogate ADH/ALDH-mediated oxidation while maintaining hydrogen-bonding capabilities.

References

- CAS 100-47-0: Benzonitrile.CymitQuimica.

- Photoproduct Formation with 4-Aminobenzonitriles in Acetonitrile and Its Effect on Photophysical Measurements.The Journal of Physical Chemistry A - ACS Publications.

- Oxidative Reactions - Biotransformation of Drugs.Pharmacy 180.

- Carcinogenic aromatic amines.Science.gov.

Sources

Crystallographic Analysis and X-Ray Diffraction Methodology for 4-((3-Hydroxypropyl)amino)benzonitrile: A Predictive Structural Guide

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-((3-Hydroxypropyl)amino)benzonitrile (CAS: 313238-55-0) represents a highly versatile structural motif in modern medicinal chemistry. Featuring a rigid, electron-deficient benzonitrile core coupled with a flexible, polar hydroxypropylamine chain, this molecule presents a complex landscape of hydrogen-bond donors and acceptors. Understanding its precise three-dimensional conformation and crystal packing is critical for structure-based drug design (SBDD). This technical guide provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (SCXRD) analysis, and structural interpretation of this pharmacophore, grounded in established crystallographic principles.

Pharmacophore Relevance & Structural Context

The structural features of 4-((3-Hydroxypropyl)amino)benzonitrile make it a privileged intermediate and pharmacophore in the development of targeted therapeutics.

-

The Benzonitrile Core: The cyano group is a potent hydrogen-bond acceptor and a strong dipole. In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as diarylpyrimidines, the benzonitrile moiety is strategically utilized to occupy hydrophobic pockets and establish critical water-mediated hydrogen bonds within the HIV-1 reverse transcriptase binding site[1]. Similarly, in carborane-containing androgen receptor antagonists, the cyano group anchors the ligand by forming direct hydrogen bonds with key residues like Gln711 and Arg752[2].

-

The Hydroxypropylamine Chain: The secondary amine and terminal hydroxyl group introduce significant conformational flexibility. The hydroxyl group acts as both a hydrogen-bond donor and acceptor, while the amine acts as a donor. This dual capability allows the molecule to adapt to complex binding pockets, but it also complicates crystallization due to the high number of potential low-energy conformers.

Molecular dynamics and X-ray diffraction studies on related benzonitrile derivatives reveal that their local solid-state structure is heavily dictated by orientational pair correlations, specifically the strong propensity for the antiparallel configuration of cyano dipoles[3]. Furthermore, aminobenzonitriles frequently exhibit complex intermolecular networks characterized by N-H⋯N interactions and significant π−π stacking of the quinoid-like phenyl rings[4].

Self-Validating Protocol: Single-Crystal Growth Strategy

To obtain diffraction-quality single crystals of 4-((3-Hydroxypropyl)amino)benzonitrile, the crystallization strategy must account for both the highly polar hydrogen-bonding network and the hydrophobic aromatic ring.

Step-by-Step Vapor Diffusion Methodology

Rationale (Causality): Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, gradual decrease in the dielectric constant of the medium. This slow kinetic pathway prevents the flexible hydroxypropyl chain from becoming kinetically trapped in amorphous precipitates, allowing the molecules to continuously reorient into their global thermodynamic minimum—a highly ordered crystal lattice.

-

Solvent Selection: Dissolve 10–15 mg of the compound in 0.5 mL of Ethyl Acetate (the good solvent). Causality: Ethyl acetate provides an optimal balance, solvating both the polar hydroxyl/amine groups and the non-polar aromatic ring without forming overly stable solvates that might disrupt the target lattice.

-

Antisolvent Layering: Place the open vial containing the solution into a larger, sealed chamber containing 5 mL of n-Hexane (the antisolvent).

-

Equilibration: Maintain the chamber at a stable ambient temperature (20–22 °C) in a vibration-free environment for 3 to 7 days. Causality: Hexane vapor slowly diffuses into the ethyl acetate, gently lowering the solubility of the compound and inducing nucleation at a low supersaturation level, which promotes the growth of singular, macroscopic crystals rather than microcrystalline twins.

X-Ray Diffraction (SCXRD) Methodology

Once a suitable crystal (ideally 0.1–0.3 mm in its longest dimension) is harvested, the following self-validating SCXRD protocol is executed.

Caption: SCXRD experimental workflow for the structural determination of small organic molecules.

Data Collection & Processing Protocol

-

Mounting and Cryocooling: The crystal is coated in a paratone oil drop, mounted on a MiTeGen cryoloop, and immediately flash-cooled to 100 K using an open-flow nitrogen cryostat.

-

Causality: Flash-cooling minimizes atomic thermal vibrations (Debye-Waller B-factors). This sharpens high-angle diffraction spots, extending the resolution beyond 0.84 Å, and significantly reduces X-ray-induced radical damage to the organic framework.

-

-

Diffraction Data Collection: Data is collected using a microfocus Cu K α X-ray source ( λ=1.54184 Å) equipped with a CMOS or CCD detector.

-

Causality: Copper radiation is explicitly chosen over Molybdenum ( λ=0.71073 Å) because light atoms (C, H, N, O) have a much higher scattering cross-section at the Cu wavelength. This yields stronger diffraction intensities for small, weakly diffracting organic crystals.

-

-

Integration and Scaling: Raw frames are integrated, and a multi-scan absorption correction (e.g., SADABS) is applied.

-

Causality: Absorption correction compensates for the varying path lengths of X-rays through the non-spherical crystal, ensuring that the measured intensities accurately reflect the true structure factor amplitudes ( ∣Fo∣ ).

-

-

Structure Solution and Refinement: The structure is solved using intrinsic phasing or direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the amine and hydroxyl groups are located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

Predictive Crystallographic Data & Structural Modeling

Based on the crystallographic behavior of highly analogous aminobenzonitriles and hydroxypropyl-substituted aromatics[4], we can predict the quantitative crystallographic parameters and the intermolecular topology of 4-((3-Hydroxypropyl)amino)benzonitrile.

Table 1: Predictive Crystallographic Parameters

| Parameter | Expected Value / Assignment | Structural Rationale |

| Chemical Formula | C10H12N2O | Confirmed via exact mass (176.22 g/mol ). |

| Crystal System | Monoclinic | The lack of high-order rotational symmetry in the molecule strongly favors lower-symmetry crystal systems. |

| Space Group | P21/c | The P21/c space group is the most common for organic molecules, allowing for efficient close-packing and the inversion-related antiparallel alignment of the strong cyano dipoles. |

| Z (Molecules/Unit Cell) | 4 | Corresponds to one molecule in the asymmetric unit ( Z′=1 ) generated across the four symmetry operations of P21/c . |

| Expected Resolution | ≤0.80 Å | Achievable at 100 K with Cu K α radiation, allowing for the unconstrained refinement of heteroatom hydrogens. |

| Final R1 / wR2 | <0.05 / <0.12 | Standard acceptable limits for a high-quality, publishable small-molecule structure. |

The Hydrogen-Bonding Network

The crystal lattice is expected to be heavily stabilized by a cooperative hydrogen-bonding network and dipole-dipole interactions. The terminal hydroxyl group ( O-H ) serves as a strong primary donor, likely targeting the cyano nitrogen ( C≡N ) of an adjacent molecule. The secondary amine ( N-H ) acts as a secondary donor, further cross-linking the lattice.

Caption: Predictive intermolecular hydrogen-bonding and dipole network stabilizing the crystal lattice.

The alignment of the benzonitrile rings will likely exhibit an antiparallel stacking motif. This arrangement minimizes the electrostatic repulsion between the highly electronegative cyano groups while maximizing the dispersive π−π interactions between the electron-deficient aromatic rings[3].

References

-

Ohta, K., Goto, T., Fujii, S., & Endo, Y. (2011). "Crystal structure, docking study and structure-activity relationship of carborane-containing androgen receptor antagonist 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile." Bioorganic & Medicinal Chemistry, 19(11), 3540-3548.

-

Sha, M., Yamada, S. A., & Fayer, M. D. (2021). "Orientational Pair Correlations and Local Structure of Benzonitrile from Molecular Dynamics Simulations with Comparisons to Experiments." The Journal of Physical Chemistry B, 125(12), 3163-3177.

-

Novikov, E. M., Campos, J. G., Read de Alaniz, J., Fonari, M. S., & Timofeeva, T. V. (2024). "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)." Acta Crystallographica Section E, 80, 867-872.

-

Sang, Y., et al. (2021). "Hydrophobic Pocket Occupation Design of Difluoro-Biphenyl-Diarylpyrimidines as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: from N-Alkylation to Methyl Hopping on the Pyrimidine Ring." Journal of Medicinal Chemistry, 64(8), 5067-5081.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystal structure, docking study and structure-activity relationship of carborane-containing androgen receptor antagonist 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orientational Pair Correlations and Local Structure of Benzonitrile from Molecular Dynamics Simulations with Comparisons to Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of 4-((3-Hydroxypropyl)amino)benzonitrile Derivatives: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for elucidating the pharmacokinetic (PK) properties of novel 4-((3-hydroxypropyl)amino)benzonitrile derivatives. This class of compounds, characterized by a benzonitrile core, a secondary amine linker, and a terminal hydroxyl group, presents a unique set of structural motifs that profoundly influence their absorption, distribution, metabolism, and excretion (ADME). As there is a scarcity of publicly available pharmacokinetic data specific to this chemical series, this guide serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will delve into the probable metabolic fate of these molecules, grounded in established biotransformation principles for aromatic nitriles and aliphatic alcohols. Furthermore, this document provides detailed, field-proven protocols for a suite of essential in vitro and in vivo assays designed to experimentally determine the complete ADME profile, thereby enabling robust lead optimization and candidate selection.

Introduction: The Therapeutic Potential and Structural Rationale